molecular formula C13H14Cl4N2O2 B2397459 2-chloro-N-(2,2,2-trichloro-1-morpholinoethyl)benzamide CAS No. 300814-51-1

2-chloro-N-(2,2,2-trichloro-1-morpholinoethyl)benzamide

Cat. No.: B2397459
CAS No.: 300814-51-1
M. Wt: 372.07
InChI Key: GABWMGOITQBHMK-UHFFFAOYSA-N
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Description

2-chloro-N-(2,2,2-trichloro-1-morpholinoethyl)benzamide is a complex organic compound with a unique structure that includes a benzamide core, a morpholine ring, and multiple chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,2,2-trichloro-1-morpholinoethyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common method involves the reaction of 2-chlorobenzoyl chloride with morpholine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with trichloroacetaldehyde to introduce the trichloroethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,2,2-trichloro-1-morpholinoethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can produce different oxidized or reduced derivatives.

Scientific Research Applications

2-chloro-N-(2,2,2-trichloro-1-morpholinoethyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,2,2-trichloro-1-morpholinoethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2,2,2-trichloro-1-(3-naphthalen-1-yl-thiourea)-ethyl)-benzamide
  • 2-chloro-N-(2,2,2-trichloro-1-(3-(3-nitro-phenyl)-thioureido)-ethyl)-benzamide
  • 2-chloro-N-(2,2,2-trichloro-1-(3-(4-nitro-phenyl)-thioureido)-ethyl)-benzamide

Uniqueness

2-chloro-N-(2,2,2-trichloro-1-morpholinoethyl)benzamide is unique due to the presence of the morpholine ring, which imparts distinct chemical properties and potential biological activities. This differentiates it from other similar compounds that may lack the morpholine ring or have different substituents.

Properties

IUPAC Name

2-chloro-N-(2,2,2-trichloro-1-morpholin-4-ylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl4N2O2/c14-10-4-2-1-3-9(10)11(20)18-12(13(15,16)17)19-5-7-21-8-6-19/h1-4,12H,5-8H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABWMGOITQBHMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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